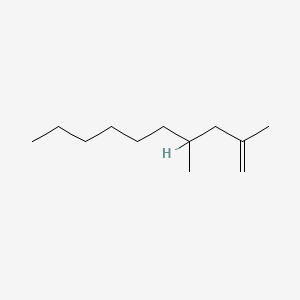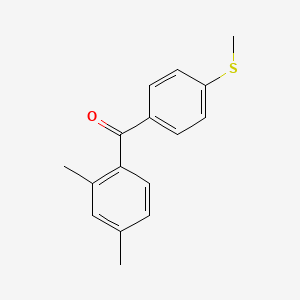
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% (2,4-DMPM) is an organic compound with a molecular formula of C12H14O2S. It is a colorless, volatile liquid with a distinct odor and a boiling point of 129°C. It is a structural isomer of 2,4-dimethylphenol (2,4-DMP) and is used in a variety of applications, including organic synthesis, pharmaceuticals, and fragrances.
Mechanism of Action
The exact mechanism of action of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% is not completely understood. However, it is thought to act as a competitive inhibitor of the enzymes cytochrome P450 and monoamine oxidase. It is also believed to interact with the endocannabinoid system, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer activity. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 and monoamine oxidase. It has also been shown to have anti-microbial activity and to act as a scavenger of free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% in laboratory experiments include its low cost, its low toxicity, and its ability to be synthesized in a relatively simple two-step reaction. The main limitation of using (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% in laboratory experiments is that its exact mechanism of action is not completely understood.
Future Directions
Future research on (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% should focus on further characterizing its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore its potential applications in other fields, such as drug metabolism and free radical scavenging. Finally, research should be conducted to optimize the synthesis of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% and to develop new synthesis methods.
Synthesis Methods
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% can be synthesized from 2,4-dimethylphenol (2,4-DMP) via a two-step reaction. The first step involves the reaction of 2,4-DMP with sulfuric acid to form 2,4-dimethyl-phenyl sulfate (2,4-DMPS). The second step involves the reaction of 2,4-DMPS with potassium hydroxide to form (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%.
Scientific Research Applications
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% has been studied extensively as a potential therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer activity. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 and monoamine oxidase.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWFMAMQYLBVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13294-68-3 |
Source


|
| Record name | (2,4-DIMETHYL-PHENYL)-(4-METHYLSULFANYL-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

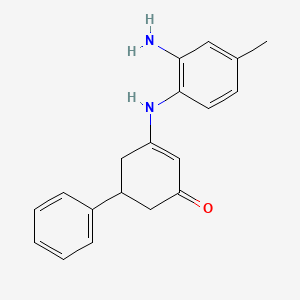


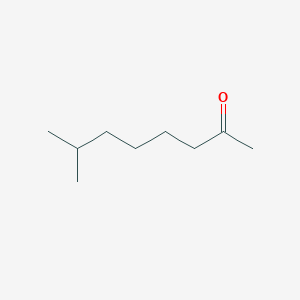
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
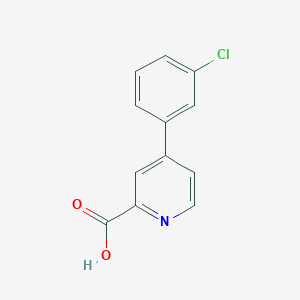
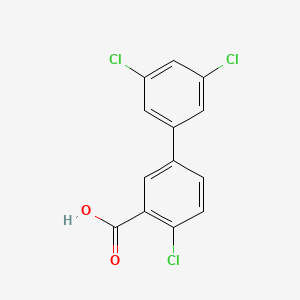

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)



